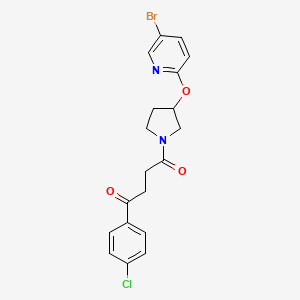
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(4-chlorophenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(4-chlorophenyl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(4-chlorophenyl)butane-1,4-dione is a complex organic molecule notable for its unique structural features, including a bromopyridine moiety, a pyrrolidine ring, and a butane-1,4-dione group. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C15H17BrN2O3. The structural components include:
- Bromopyridine : Contributes to its biological activity through potential interactions with various biological targets.
- Pyrrolidine ring : Enhances binding affinity to receptors or enzymes.
- Butane-1,4-dione : Provides functional groups that may participate in chemical reactions relevant to biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromopyridine moiety can modulate enzyme activity or receptor binding, while the pyrrolidine ring may enhance the compound's overall efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related structures:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Structure | Moderate antibacterial |
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Structure | Anticancer properties |
| 1-(3-(5-bromopyridin-2-yl)oxy)pyrrolidin-1-yldione | Structure | Stronger antimicrobial effects |
Study 1: Antimicrobial Activity
In a study assessing various pyrrolidine derivatives, the compound demonstrated superior antibacterial properties compared to others in its class. The presence of halogen substituents was found to enhance bioactivity significantly .
Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on several cancer cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), indicating that oxidative stress plays a crucial role in its anticancer activity .
Propiedades
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-(4-chlorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-14-3-7-18(22-11-14)26-16-9-10-23(12-16)19(25)8-6-17(24)13-1-4-15(21)5-2-13/h1-5,7,11,16H,6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFVZNNYJCHBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














